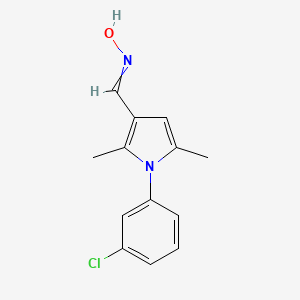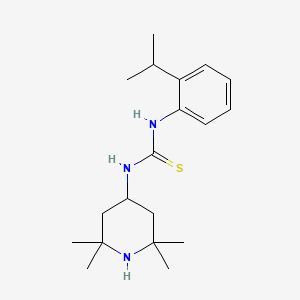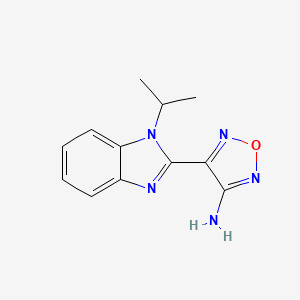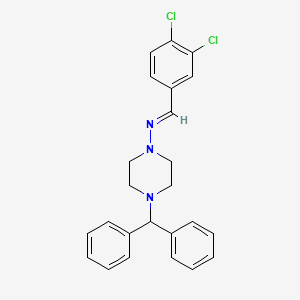
1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions between oximes and organo-derivatives of Group III elements, leading to the formation of crystalline oximates. These processes are typically supported by spectroscopic data, providing insight into the structure of the resulting compounds (Pattison & Wade, 1968). Additionally, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles involves reactions of dimethylphenyl-oxazole-carbaldehyde oximes with acetic anhydride, highlighting the versatility of oxime derivatives in synthesis (Potkin, Petkevich, & Kurman, 2009).
Molecular Structure Analysis
The crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate reveals coordination through nitrogen and oxygen atoms, forming dimeric structures with fused rings. This indicates the potential for complex molecular architectures in compounds containing oxime groups (Shearer, Twiss, & Wade, 1980).
Chemical Reactions and Properties
Reactions involving oximes and related compounds can lead to a variety of products depending on the conditions and reactants used. For instance, the reaction between oximes and organo-derivatives can result in the formation of oximates with unique structural features (Pattison & Wade, 1968). Furthermore, the rearrangement of iminomethyl-triazoles demonstrates the reactivity and transformation potential of oxime derivatives (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Physical Properties Analysis
The study of conformations and hydrogen bonds in configurational isomers of pyrrole-2-carbaldehyde oxime through NMR spectroscopy and computational calculations sheds light on the physical properties of these compounds. The investigations reveal the presence of intramolecular hydrogen bonding and preferred conformations, providing valuable insights into the behavior of oxime derivatives in different environments (Afonin et al., 2010).
Chemical Properties Analysis
The chemical properties of oxime derivatives can be quite diverse, as illustrated by the range of reactions and products formed when these compounds are subjected to various chemical treatments. For example, the synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles showcases the reactivity of oxime derivatives and their potential to form a wide array of structurally diverse compounds (Khalifa, Al-Omar, & Ali, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-6-11(8-15-17)10(2)16(9)13-5-3-4-12(14)7-13/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYZNGZJCVEAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(4-bromophenoxy)acetyl]-2-furohydrazide](/img/structure/B5612992.png)
![1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5613004.png)

![4-[5-(2-chlorophenyl)-2-furoyl]-1,4-oxazepane](/img/structure/B5613019.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5613022.png)
![1-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]-2-piperazinone](/img/structure/B5613026.png)
![N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-4-piperidin-3-ylbenzamide](/img/structure/B5613036.png)
![2-(4-chlorobenzyl)-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613051.png)
![N'-(3-methoxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5613065.png)
![1-tert-butyl-N-[4-(methylthio)benzyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5613067.png)


![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5613089.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-iodoaniline](/img/structure/B5613097.png)